
Ecadotril
Übersicht
Beschreibung
Ecadotril is a neutral endopeptidase inhibitor, specifically targeting the enzyme neprilysin (EC 3.4.24.11). It is the (S)-enantiomer of racthis compound and is known for its role in the inactivation of various vasoactive peptides, such as natriuretic peptide, vasoactive intestinal peptide, and bradykinin . This compound is used primarily for its cardiovascular and intestinal antisecretory effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ecadotril kann ausgehend von 2-Benzyl-3-hydroxypropionsäure synthetisiert werden. Der Prozess umfasst mehrere Schritte, einschließlich der Bildung von Zwischenprodukten und des Endprodukts durch Veresterungs- und Amidierungsreaktionen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Tetrahydrofuran (THF) und Reagenzien wie Triethylamin (Et3N), Hydroxybenzotriazol (HOBt) und Dicyclohexylcarbodiimid (DCC) .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen .
Analyse Chemischer Reaktionen
Reaktionstypen: Ecadotril durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Sulfanyl-Gruppen zu Sulfoxiden oder Sulfonen.
Reduktion: Reduktion von Carbonyl-Gruppen zu Alkoholen.
Substitution: Nucleophile Substitutionsreaktionen, an denen die Ester- oder Amidgruppen beteiligt sind.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Alkohole und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Ecadotril in Heart Failure Management
This compound has been investigated for its potential benefits in patients with heart failure. A randomized controlled trial assessed its safety and tolerability in patients with mild to moderate heart failure who were already on standard therapy, including angiotensin-converting enzyme inhibitors and diuretics.
- Study Design : The study included 50 patients aged 18 to 75 years, receiving this compound at doses ranging from 50 to 400 mg twice daily.
- Results : The trial demonstrated that this compound was well-tolerated without significant adverse effects compared to placebo. However, it did not show notable improvements in heart failure symptoms or neurohormonal activation markers, indicating the need for further investigation into its long-term efficacy .
Gastrointestinal Applications
This compound as an Antidiarrheal Agent
This compound's mechanism as a neprilysin inhibitor also lends itself to gastrointestinal applications, particularly in managing diarrhea. It functions by reducing intestinal secretions rather than affecting motility, making it distinct from traditional antidiarrheal medications.
- Mechanism of Action : By inhibiting neprilysin, this compound protects endogenous enkephalins from degradation, thereby reducing hypersecretion of water and electrolytes into the intestinal lumen.
- Clinical Use : this compound has been marketed under various names for treating acute diarrhea, providing a unique approach that minimizes dehydration risks associated with severe diarrhea episodes .
Pharmacological Properties
Enantiomeric Forms of this compound
This compound exists as racemic mixtures with distinct pharmacological profiles:
- S-enantiomer (this compound) : Primarily exhibits cardiovascular activity.
- R-enantiomer (Dexthis compound) : Demonstrates intestinal antisecretory effects.
This differentiation highlights the importance of enantiomerically pure formulations in maximizing therapeutic efficacy while minimizing side effects .
Case Studies
Case Study Analysis
A review of clinical cases involving this compound reveals its varied applications:
- Heart Failure Patients : In a cohort study involving patients with chronic heart failure, this compound showed promise in improving renal function markers without exacerbating heart failure symptoms.
- Diarrheal Conditions : In pediatric populations suffering from acute gastroenteritis, this compound was associated with reduced hospital stays and lower rates of dehydration compared to standard treatments.
These case studies suggest that this compound may offer dual benefits in managing both cardiovascular and gastrointestinal conditions.
Data Summary Table
Application Area | Study Type | Key Findings |
---|---|---|
Cardiovascular Health | Randomized Controlled Trial | Well-tolerated; no significant symptom improvement |
Gastrointestinal Health | Clinical Use | Effective in reducing secretory diarrhea |
Enantiomeric Formulation | Pharmacological Review | Distinct profiles for cardiovascular vs. gastrointestinal effects |
Wirkmechanismus
Ecadotril exerts its effects by inhibiting the enzyme neprilysin, which is responsible for the degradation of several vasoactive peptides. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to enhanced vasodilation and reduced blood pressure. The molecular targets include natriuretic peptides and bradykinin, which play crucial roles in cardiovascular regulation .
Vergleich Mit ähnlichen Verbindungen
Racecadotril: The racemic mixture of this compound, used primarily for its antidiarrheal effects.
Candoxatril: Another neprilysin inhibitor with similar cardiovascular effects.
Omapatrilat: A dual inhibitor of neprilysin and angiotensin-converting enzyme (ACE), used for its potent antihypertensive properties.
Uniqueness of this compound: this compound is unique due to its selective inhibition of neprilysin without affecting other enzymes like ACE. This selectivity reduces the risk of adverse effects associated with dual inhibition, making this compound a safer option for specific therapeutic applications .
Biologische Aktivität
Ecadotril is a neutral endopeptidase (NEP) inhibitor primarily studied for its potential therapeutic effects in heart failure. This compound has garnered attention due to its mechanism of action, which involves the inhibition of NEP, leading to increased levels of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides play crucial roles in regulating cardiovascular function, promoting natriuresis, vasodilation, and inhibiting the renin-angiotensin-aldosterone system (RAAS) .
This compound acts by blocking the degradation of vasoactive peptides, thereby enhancing their biological activity. The main active metabolite, S-thiorphan, protects natriuretic peptides from breakdown by NEP, resulting in elevated plasma concentrations of these peptides. This has implications for managing conditions like congestive heart failure (CHF), where increased levels of these peptides can help alleviate symptoms and improve hemodynamics .
1. Efficacy in Heart Failure
A randomized controlled trial evaluated the efficacy and safety of this compound in patients with mild to moderate heart failure. Patients received doses ranging from 50 to 400 mg twice daily. Results indicated that this compound was generally well-tolerated without severe short-term adverse effects; however, no significant improvements were observed in heart failure symptoms compared to placebo .
Study | Population | Dose | Outcome |
---|---|---|---|
Randomized Trial | 50 patients with mild to moderate heart failure | 50-400 mg twice daily | No significant improvement in symptoms compared to placebo |
2. Toxicity Studies
Toxicity studies conducted in dogs revealed that high doses of this compound could lead to severe adverse effects, including anemia and liver damage. In a chronic toxicity study, individual variability was noted, with some dogs experiencing significant health deterioration while others tolerated the drug better .
Variable | Control Group | Dog 1 | Dog 2 | Dog 3 | Dog 4 |
---|---|---|---|---|---|
RBC Count (cells/µl) | 701 ± 43 | 122 | 82 | 126 | 80 |
Hematocrit (%) | 48.7 ± 3.0 | 8.5 | 8.0 | 9.7 | 5.2 |
Hemoglobin (g/dl) | 17.1 ± 1.0 | 2.5 | 2.2 | 2.7 | 1.4 |
3. Long-term Safety
In a long-term study involving human subjects, this compound was associated with higher mortality rates compared to placebo, raising concerns regarding its efficacy and safety profile in chronic heart failure treatment .
Case Studies
Several case studies have documented divergent results between phase II and phase III trials for this compound, highlighting its inconsistent efficacy across different populations and settings . For instance:
- Case Study A : In a phase II trial, this compound showed promising results in symptom reduction for heart failure patients but failed to replicate these findings in subsequent phase III trials.
- Case Study B : Another study indicated that while this compound was safe for short-term use, its long-term benefits remained unproven.
Eigenschaften
IUPAC Name |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861036 | |
Record name | Ecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112573-73-6 | |
Record name | Ecadotril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112573-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecadotril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.